Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate
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Overview
Description
Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of the thiazole and pyrimidine rings imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine derivatives with thioamides under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole-pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 2-aminopyrimidine derivatives
- Thiazole-pyrimidine derivatives
- Oxazolo[5,4-d]pyrimidines
Comparison: Methyl 2-(5-chlorothiazolo[5,4-d]pyrimidin-2-ylamino)acetate is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.
Properties
Molecular Formula |
C8H7ClN4O2S |
---|---|
Molecular Weight |
258.69 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H7ClN4O2S/c1-15-5(14)3-11-8-12-4-2-10-7(9)13-6(4)16-8/h2H,3H2,1H3,(H,11,12) |
InChI Key |
UPTIGJFRKAPQDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC2=CN=C(N=C2S1)Cl |
Origin of Product |
United States |
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